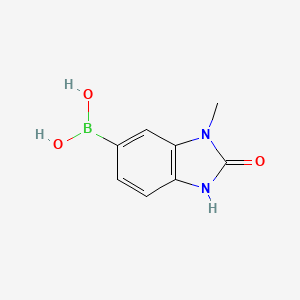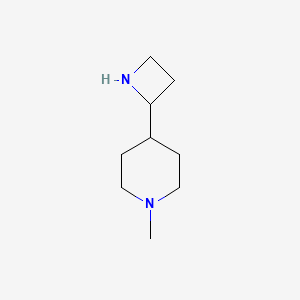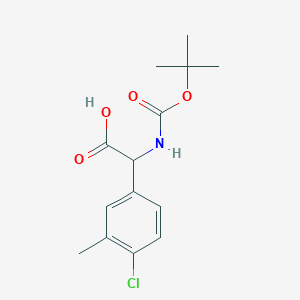![molecular formula C15H11NO2 B13479220 4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid is an organic compound with the molecular formula C17H13NO2. This compound is characterized by the presence of a benzoic acid moiety substituted with a methyl group and a pyridinyl ethynyl group. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and 3-bromopyridine.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-methylbenzoic acid is coupled with 3-bromopyridine in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired 4-methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4-methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyridinyl group can interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to the formation of stable complexes. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-Methyl-3-[2-(quinolin-3-yl)ethynyl]benzoic acid
- 4-Methyl-3-[2-(pyridin-4-yl)ethynyl]benzoic acid
- 4-Methyl-3-[2-(pyridin-2-yl)ethynyl]benzoic acid
Uniqueness
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
4-methyl-3-(2-pyridin-3-ylethynyl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c1-11-4-6-14(15(17)18)9-13(11)7-5-12-3-2-8-16-10-12/h2-4,6,8-10H,1H3,(H,17,18) |
InChI 键 |
KQIYFQRTUGAJKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)



![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)



![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)



